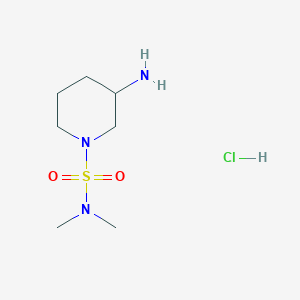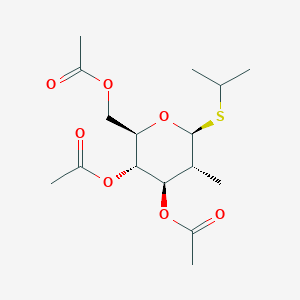
1-(isopropylthio)-2,3,4,6-tetra-o-Ac-beta-D-Glucosylpyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(isopropylthio)-2,3,4,6-tetra-o-Ac-beta-D-Glucosylpyranose is a synthetic compound that belongs to the class of thioglycosides Thioglycosides are glycosides in which a sugar group is bonded through one carbon to another group via a sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(isopropylthio)-2,3,4,6-tetra-o-Ac-beta-D-Glucosylpyranose typically involves the reaction of a glucosyl donor with an isopropylthiol group under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thioglycosidic bond. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the compound from reaction mixtures.
化学反应分析
Types of Reactions
1-(isopropylthio)-2,3,4,6-tetra-o-Ac-beta-D-Glucosylpyranose can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioglycoside can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the sugar moiety.
Substitution: The acetyl groups can be substituted with other functional groups to alter the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acetyl groups can be substituted using nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thioglycosides.
科学研究应用
1-(isopropylthio)-2,3,4,6-tetra-o-Ac-beta-D-Glucosylpyranose has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying thioglycoside chemistry.
Biology: The compound is used in studies of carbohydrate-protein interactions and as a probe for investigating glycosylation processes.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of bioactive molecules.
作用机制
The mechanism of action of 1-(isopropylthio)-2,3,4,6-tetra-o-Ac-beta-D-Glucosylpyranose involves its interaction with specific molecular targets. The sulfur atom in the thioglycoside can form strong interactions with proteins or enzymes, modulating their activity. The compound can also participate in glycosylation reactions, affecting the structure and function of glycoproteins.
相似化合物的比较
Similar Compounds
Isopropyl β-D-1-thiogalactopyranoside: A widely used inducer of protein expression in E. coli.
1-β-D-galactopyranosyl-2-methylpropane: A C-glycoside analogue with similar inducing properties.
Uniqueness
1-(isopropylthio)-2,3,4,6-tetra-o-Ac-beta-D-Glucosylpyranose is unique due to its specific structural features, such as the presence of multiple acetyl groups and the isopropylthio moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C16H26O7S |
|---|---|
分子量 |
362.4 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-methyl-6-propan-2-ylsulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H26O7S/c1-8(2)24-16-9(3)14(21-11(5)18)15(22-12(6)19)13(23-16)7-20-10(4)17/h8-9,13-16H,7H2,1-6H3/t9-,13-,14-,15-,16+/m1/s1 |
InChI 键 |
TUVSIRVFMYXHBF-VRSYBVEWSA-N |
手性 SMILES |
C[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1SC(C)C)COC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC1C(C(C(OC1SC(C)C)COC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


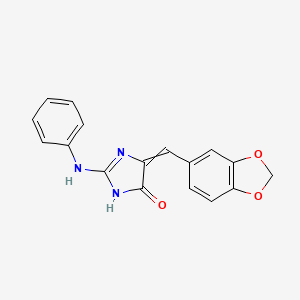
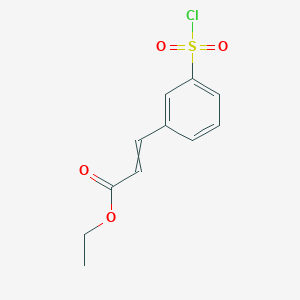

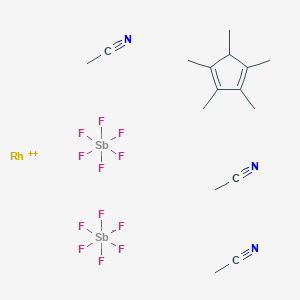
![Cycloocta-1,5-diene;1-[2-(2,5-diphenylphospholan-1-yl)ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate](/img/structure/B12433557.png)
![1-{3-cyclopentyl-7-oxo-6H-[1,2]oxazolo[4,5-d]pyrimidin-5-yl}ethyl methanesulfonate](/img/structure/B12433576.png)
![3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12433581.png)
![(2r)-1,1,1-Trifluoro-2-{4-[(2s)-2-{[(3s)-3-Methylmorpholin-4-Yl]methyl}-4-(Thiophen-2-Ylsulfonyl)piperazin-1-Yl]phenyl}propan-2-Ol](/img/structure/B12433589.png)
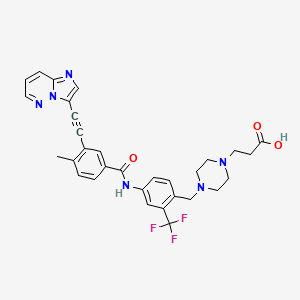

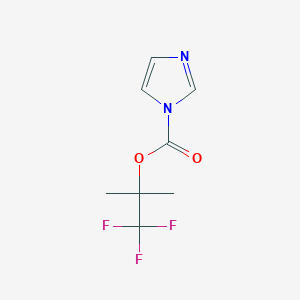
![(2S,7S)-3,3,5,8,10,10-hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B12433616.png)
